
tert-Butyl pitavastatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ブチルピタバスタチン: は、ヒドロキシメチルグルタリルコエンザイムAレダクターゼという酵素の強力な阻害剤であるピタバスタチンの代謝産物です。この酵素は、コレステロールの生合成に重要な役割を果たしています。 スタチン系薬剤の一種として、tert-ブチルピタバスタチンは主に脂質低下作用を有しており、脂質異常症の治療や心血管疾患の予防に役立ちます .
準備方法
tert-ブチルピタバスタチンの合成は、いくつかの段階からなります。
最初の反応: このプロセスは、(4R-シス)-6-クロロメチル-2,2-ジメチル-1,3-ジオキソラン-4-tert-ブチルアセテートと、塩基触媒作用下のある物質との反応から始まり、中間生成物が得られます。
酸化: 次に、この中間生成物を酸化剤を用いて酸化し、別の中間生成物を形成します。
最終反応: この中間生成物は、第二塩基触媒作用下で2-シクロプロピル-4-(4-フルオロフェニル)-キノリン-3-ホルマリンデヒドと反応して、目的の化合物を生成します。
化学反応の分析
Reaction Conditions
-
Base Catalysts : Commonly used base catalysts include sodium carbonate and potassium carbonate.
-
Solvents : The reactions are typically conducted in solvents such as acetonitrile, tetrahydrofuran, or other organic solvents that facilitate the reaction conditions .
Characterization of tert-Butyl Pitavastatin
The characterization of this compound involves various analytical techniques to ensure purity and structural integrity:
Technique | Purpose |
---|---|
High-Performance Liquid Chromatography (HPLC) | To assess purity and identify impurities |
Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm molecular structure |
Mass Spectrometry (MS) | To determine molecular weight and composition |
Infrared Spectroscopy (IR) | To identify functional groups |
These methods are crucial in confirming that the synthesized compound meets pharmaceutical standards for efficacy and safety.
Metabolism
The primary metabolic pathway for this compound involves glucuronidation via liver uridine 5'-diphosphate glucuronosyltransferase (UGT). This process converts pitavastatin into its lactone form, which is a significant metabolite in human plasma .
Enzyme Interactions
Pitavastatin primarily inhibits HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. Unlike many other statins, it exhibits minimal metabolism through cytochrome P450 enzymes, reducing the risk of drug interactions .
Excretion
The excretion profile indicates that approximately 15% of an orally administered dose is excreted in urine, while about 79% is eliminated via feces within one week .
科学的研究の応用
Lipid-Lowering Effects
Research indicates that tert-butyl pitavastatin effectively lowers low-density lipoprotein cholesterol (LDL-C) levels. In clinical studies, it has been shown to reduce LDL-C by approximately 42% when administered at a medium-strength dose of 2 mg daily . This efficacy is comparable to other statins such as atorvastatin.
Table 1: Comparative Lipid-Lowering Efficacy
Statin | Dose (mg/day) | LDL-C Reduction (%) |
---|---|---|
Pitavastatin | 2 | 42 |
Atorvastatin | 10 | 38.4 |
Pleiotropic Effects
Beyond cholesterol reduction, this compound exhibits pleiotropic effects that may benefit cardiovascular health. These include improvements in endothelial function, reduction in vascular inflammation, and mitigation of oxidative stress . Studies have demonstrated that patients treated with pitavastatin show significant improvements in flow-mediated vasodilation compared to those treated with other statins .
Potential for Repurposing
Recent studies have explored the repurposing of pitavastatin for treating infections such as Acanthamoeba keratitis. The compound demonstrated potent activity against clinical strains of Acanthamoeba, suggesting its potential use beyond lipid management .
Table 2: Efficacy Against Acanthamoeba Strains
Drug | EC50 (µM) |
---|---|
Pitavastatin | 1.9 |
Chlorhexidine | Equivalent |
Other Statins | Higher |
Case Study 1: Cardiovascular Disease Management
In a randomized controlled trial involving high-risk patients with hypercholesterolemia, this compound was compared to atorvastatin. The trial showed similar efficacy in lowering LDL-C and favorable safety profiles, indicating its viability as an alternative treatment option .
Case Study 2: Endothelial Function Improvement
A study assessed the effects of this compound on endothelial function in patients with coronary artery disease (CAD). Results indicated significant improvements in endothelial-dependent vasodilation after treatment, highlighting its role in enhancing vascular health .
作用機序
tert-ブチルピタバスタチンは、ヒドロキシメチルグルタリルコエンザイムAレダクターゼという酵素を阻害することによってその効果を発揮します。この酵素は、ヒドロキシメチルグルタリルコエンザイムAをメバロン酸に変換する触媒反応を触媒し、これはコレステロールの生合成において重要なステップです。この酵素を阻害することで、tert-ブチルピタバスタチンは肝臓におけるコレステロールの産生を減らし、血液中の低密度リポタンパク質コレステロールのレベルを低下させます。 このメカニズムは、心血管疾患の予防に役立ちます .
類似化合物との比較
tert-ブチルピタバスタチンは、その特異的な分子構造と代謝プロファイルによって、スタチンの中でユニークです。類似の化合物には以下があります。
アトルバスタチン: ヒドロキシメチルグルタリルコエンザイムAレダクターゼの強力な阻害剤であり、コレステロール値を下げるために広く使用されています。
ロサルバスタチン: 低密度リポタンパク質コレステロールを減らすための高い有効性で知られています。
シンバスタチン: 作用機序は似ていますが、薬物動態が異なる、一般的に使用されているスタチンです。
生物活性
Tert-butyl pitavastatin, a derivative of pitavastatin, is primarily recognized for its role as an antihyperlipidemic agent. It functions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase), which is crucial in the biosynthesis of cholesterol. This article explores the biological activity of this compound, including its pharmacokinetics, mechanism of action, and potential therapeutic applications.
This compound exerts its biological activity through the following mechanisms:
- HMG-CoA Reductase Inhibition : By inhibiting HMG-CoA reductase, it effectively reduces the synthesis of cholesterol in the liver, leading to decreased levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream .
- Uptake via OATP1B1 : The compound is selectively taken up into the liver via hepatic organic anion transporting polypeptide 1B1 (OATP1B1). This transport mechanism is vital for its pharmacokinetics and hepatic distribution .
- Metabolic Stability : In vitro studies indicate that this compound exhibits metabolic stability in human liver microsomes, suggesting a lower likelihood of rapid degradation compared to other statins .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapid absorption following oral administration.
- Distribution : High affinity for liver tissues due to OATP1B1-mediated uptake.
- Metabolism : Primarily metabolized in the liver; exhibits a favorable half-life that supports once-daily dosing.
- Excretion : Primarily eliminated through bile, with minimal renal excretion .
Clinical Efficacy
A study evaluating the efficacy of pitavastatin (including its derivatives) demonstrated significant reductions in LDL-C levels among patients with hypercholesterolemia. The study highlighted that this compound could potentially enhance therapeutic outcomes when used in combination therapies .
Synergistic Effects
Research has indicated that this compound may have synergistic effects when combined with antifungal agents like isavuconazole, suggesting potential repurposing for treating infections such as Acanthamoeba keratitis . This opens avenues for further exploration into its dual role as both a lipid-lowering agent and an adjunctive treatment for infections.
Comparative Biological Activity Table
Compound | Mechanism of Action | Key Findings | Clinical Application |
---|---|---|---|
This compound | HMG-CoA reductase inhibition | Significant LDL-C reduction; metabolic stability | Hypercholesterolemia; potential infection treatment |
Pitavastatin | HMG-CoA reductase inhibition | Effective in lowering cholesterol levels | Hyperlipidemia |
Atorvastatin | HMG-CoA reductase inhibition | Widely studied; strong LDL-C lowering effects | Cardiovascular risk reduction |
特性
IUPAC Name |
tert-butyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCARMBIYAHBUHR-UQECUQMJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。